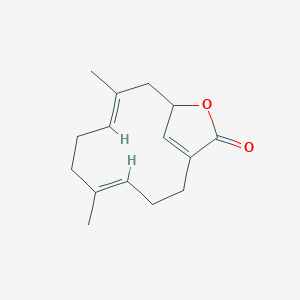
Neo-aristolactone
Description
Neo-aristolactone is a sesquiterpene lactone isolated from the roots of Aristolochia mollissima, a plant traditionally used in herbal medicine. Its molecular formula is C₁₅H₂₀O₂, and its structure was elucidated via spectral analysis (NMR, HRMS) and X-ray crystallography . The compound crystallizes in the triclinic system (space group P₁) with lattice parameters a = 0.6275(3) nm, b = 0.8057(4) nm, c = 1.3622(6) nm, and angles α = 88.78(4)°, β = 91.44(4)°, γ = 105.20(4)° . The structure features a grand-cycle carbon skeleton with a γ-lactone ring fused to a bicyclic sesquiterpene framework (Figure 1) .
Properties
CAS No. |
136315-17-8 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(4E,8E)-5,9-dimethyl-12-oxabicyclo[9.2.1]tetradeca-1(14),4,8-trien-13-one |
InChI |
InChI=1S/C15H20O2/c1-11-5-3-7-12(2)9-14-10-13(8-4-6-11)15(16)17-14/h6-7,10,14H,3-5,8-9H2,1-2H3/b11-6+,12-7+ |
InChI Key |
JOQILOMKLDOWGX-GNXRPPCSSA-N |
SMILES |
CC1=CCCC2=CC(CC(=CCC1)C)OC2=O |
Isomeric SMILES |
C/C/1=C\CCC2=CC(C/C(=C/CC1)/C)OC2=O |
Canonical SMILES |
CC1=CCCC2=CC(CC(=CCC1)C)OC2=O |
Synonyms |
neo-aristolactone neoaristolactone versicolactone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison Table
Key Comparative Findings
This compound vs. Alantolactone
- Structural Differences : Both share the molecular formula C₁₅H₂₀O₂ but differ in skeletal arrangement. This compound has a grand-cycle fused system, while alantolactone adopts an elemane-type framework with an α-methylene-γ-lactone group critical for its bioactivity .
- Bioactivity: Alantolactone’s α-methylene-γ-lactone moiety is associated with potent anti-inflammatory and anticancer effects via Michael addition to cellular thiols .
This compound vs. τ-Stearolactone and γ-Nonalactone
- Lactone Size and Complexity: τ-Stearolactone (C₁₈H₃₄O₂) and γ-nonalactone (C₉H₁₆O₂) are aliphatic lactones with simpler structures compared to this compound’s polycyclic sesquiterpene backbone.
- Applications: τ-Stearolactone’s long chain enables use in polymer synthesis , while γ-nonalactone is industrially valued for flavoring .
This compound vs. Theissenolactone A
- Structural Revisions: Theissenolactone A was initially misassigned as structure 7 but corrected to a γ-lactone with a bicyclic sesquiterpene system, closer to this compound . Both compounds highlight the importance of crystallography in resolving sesquiterpene lactone configurations.
- Bioactivity Implications: Theissenolactone A’s revised structure may redirect prior bioactivity studies, emphasizing the need for accurate structural data in natural product research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


